

Application Notes and Protocols for 3-Isopropoxy-1-propanol in Organic Synthesis

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Compound of Interest

Compound Name: 3-Isopropoxy-1-propanol

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Introduction

3-Isopropoxy-1-propanol is a bifunctional organic molecule featuring both a primary alcohol and an ether functional group. This unique structure makes it a versatile building block and solvent in organic synthesis. Its applications range from being a precursor in the synthesis of more complex molecules, including pharmaceutical and agrochemical intermediates, to its use in the formulation of coatings, adhesives, and cleaning products. The presence of the isopropoxy group can modify the polarity and solubility of target molecules, a desirable trait in drug discovery and development.^[1] This document provides detailed application notes and experimental protocols for the use of **3-isopropoxy-1-propanol** in several key organic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-isopropoxy-1-propanol** is presented in the table below. This data is essential for its safe handling and for the planning of synthetic procedures.

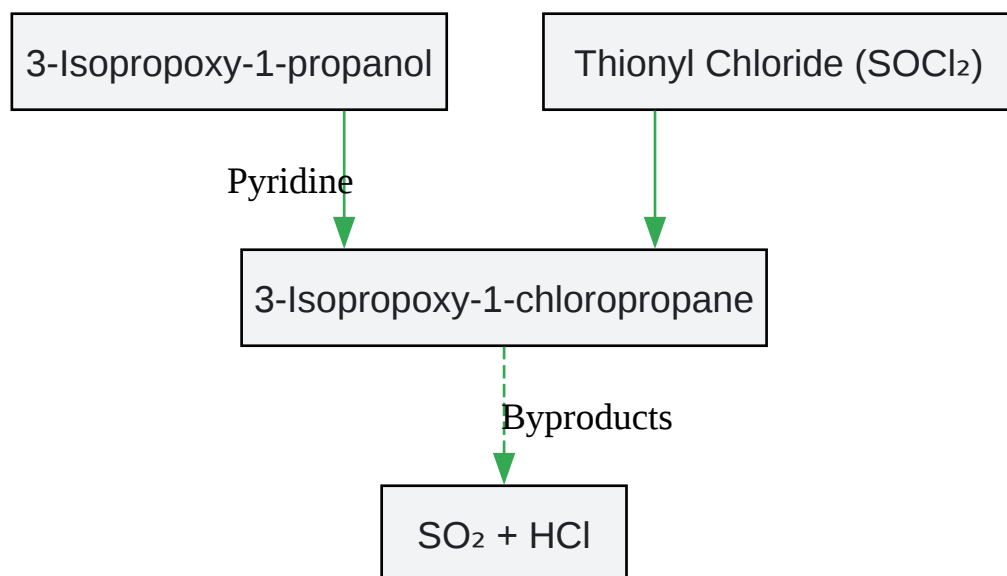
Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ O ₂	[1][2]
Molecular Weight	118.17 g/mol	[1][2]
CAS Number	110-48-5	
Boiling Point	162-168 °C	[1]
Density	0.91 g/cm ³	[1]
Flash Point	54 °C	[1]
Appearance	Colorless liquid	
Solubility	Miscible with water	

Applications in Organic Synthesis

3-Isopropoxy-1-propanol serves as a valuable starting material for a variety of chemical transformations, primarily involving the reactivity of its primary hydroxyl group.

Halogenation: Synthesis of 3-Isopropoxy-1-chloropropane

The conversion of the hydroxyl group to a halide is a fundamental transformation that activates the molecule for subsequent nucleophilic substitution reactions. A common method for this is the reaction with thionyl chloride.



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Fig. 1: Halogenation of **3-Isopropoxy-1-propanol**.

Experimental Protocol:

Materials:

- **3-Isopropoxy-1-propanol**
- Thionyl chloride (SOCl₂)
- Pyridine
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask with a reflux condenser and a dropping funnel

- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

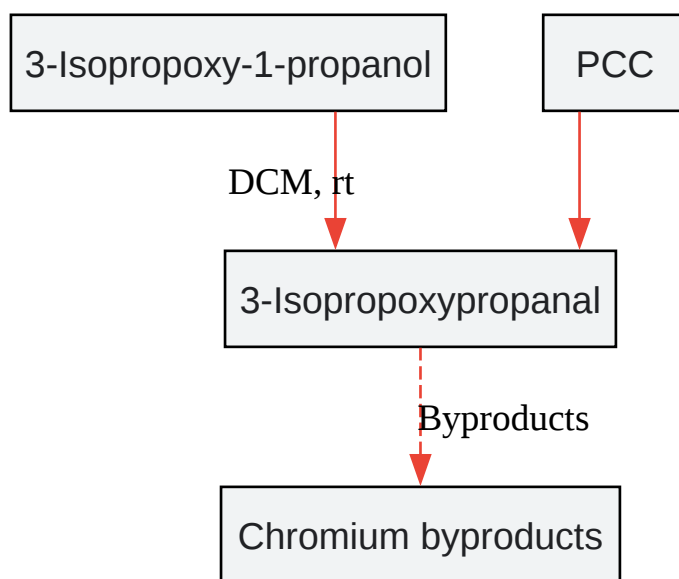
- In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
- Add **3-isopropoxy-1-propanol** (e.g., 11.82 g, 0.1 mol) and a small amount of pyridine (e.g., 0.5 mL) to the flask.
- Cool the flask in an ice bath and slowly add thionyl chloride (e.g., 13.1 g, 0.11 mol) via the dropping funnel with stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-isopropoxy-1-chloropropane.
- The product can be further purified by distillation.

Expected Product Characterization:

Product	Expected Yield	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)
3-Isopropoxy-1-chloropropane	75-85%	3.61 (t, 2H), 3.55 (sept, 1H), 3.48 (t, 2H), 1.95 (quint, 2H), 1.17 (d, 6H)	72.1, 67.8, 41.5, 32.5, 22.1	2970, 2870, 1450, 1380, 1120, 740

Oxidation: Synthesis of 3-Isopropoxypropanal

The primary alcohol of **3-isopropoxy-1-propanol** can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC).[3][4][5] This aldehyde is a useful intermediate for reactions such as Wittig olefination, aldol condensation, and reductive amination.



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Fig. 2: Oxidation of **3-Isopropoxy-1-propanol** to 3-Isopropoxypropanal.

Experimental Protocol:

Materials:

- **3-Isopropoxy-1-propanol**
- Pyridinium Chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Diethyl ether

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Short path distillation apparatus (for purification)

Procedure:

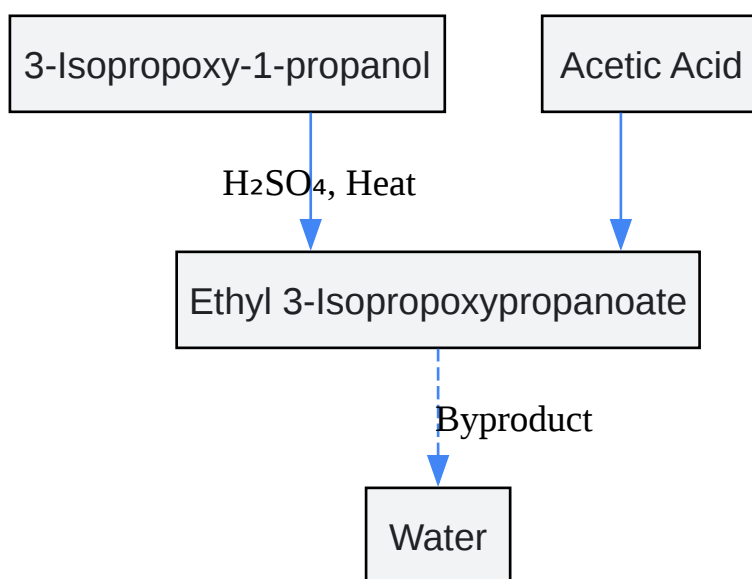
- In a fume hood, to a stirred suspension of PCC (e.g., 21.5 g, 0.1 mol) and silica gel (e.g., 20 g) in anhydrous dichloromethane (100 mL) in a round-bottom flask, add a solution of **3-isopropoxy-1-propanol** (e.g., 11.82 g, 0.1 mol) in dichloromethane (20 mL) in one portion.
- Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.[2]
- Upon completion, dilute the reaction mixture with diethyl ether (100 mL).
- Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- The crude 3-isopropoxypropanal can be purified by distillation under reduced pressure.

Expected Product Characterization:

Product	Expected Yield	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)
3-Isopropoxypropanal	70-80%	9.78 (t, 1H), 3.65 (t, 2H), 3.58 (sept, 1H), 2.70 (dt, 2H), 1.18 (d, 6H)	202.5, 72.0, 64.5, 43.8, 22.1	2970, 2870, 2720, 1730, 1120

Fischer Esterification: Synthesis of Ethyl 3-Isopropoxypropanoate

Esterification of **3-isopropoxy-1-propanol** with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst, is a straightforward method to produce the corresponding ester.[6] [7] These esters can have applications as fragrances, solvents, or as intermediates in further synthesis.



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